Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride
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Overview
Description
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride is a complex organic compound that features a butanamide backbone with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tetraoxa-azacyclopentadecyl Group: This step may involve complexation reactions with appropriate precursors.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butanamide backbone.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be a building block for more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Butanamide Derivatives: Compounds with similar butanamide backbones.
Amino-oxo Compounds: Molecules featuring both amino and oxo groups.
Tetraoxa-azacyclopentadecyl Compounds: Other compounds containing the tetraoxa-azacyclopentadecyl group.
Uniqueness
The uniqueness of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
CAS No. |
116989-38-9 |
---|---|
Molecular Formula |
C16H32ClN3O6 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-amino-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C16H31N3O6.ClH/c17-3-1-2-15(20)18-14-16(21)19-4-6-22-8-10-24-12-13-25-11-9-23-7-5-19;/h1-14,17H2,(H,18,20);1H |
InChI Key |
HRUZPCPCCPFMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CNC(=O)CCCN.Cl |
Origin of Product |
United States |
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